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molecular formula C4H5ClN2S2 B8403816 5-Chloromethylthio-2-methyl-1,3,4-thiadiazole

5-Chloromethylthio-2-methyl-1,3,4-thiadiazole

Cat. No. B8403816
M. Wt: 180.7 g/mol
InChI Key: IXTPHJRBGOOKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05214037

Procedure details

To a solution of 2-methyl-1,3,4-thiadiazole-5-thiol (2.64 g : 20 mMol.) in dimethylformamide (40 ml) is added under ice cooling sodium hydride (880 mg : 60% dispersion in oil: 1.1 equivalents : 22 mMol.) in portions, and the mixture is stirred for 10 minutes. To the resulting solution is added bromochloromethane (40 ml), and the mixture is stirred at the same temperature for another 1 hour and 30 minutes. The reaction mixture is diluted with water and extracted with ethyl acetate. The extract is washed with brine, dried over sodium sulfate, and purified by silica gel chromatography (toluene : ethyl acetate=10: 1) to give 5-chloromethylthio-2-methyl-1,3,4-thiadiazole (3.3 g) as colorless oil. Yield: 91%.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([SH:7])=[N:5][N:6]=1.[H-].[Na+].Br[CH2:11][Cl:12]>CN(C)C=O.O>[Cl:12][CH2:11][S:7][C:4]1[S:3][C:2]([CH3:1])=[N:6][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
CC=1SC(=NN1)S
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
880 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
BrCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at the same temperature for another 1 hour and 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (toluene : ethyl acetate=10: 1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCSC1=NN=C(S1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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